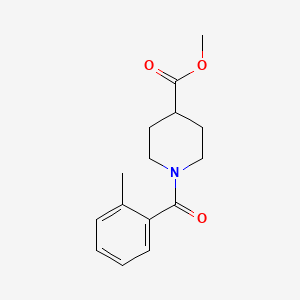

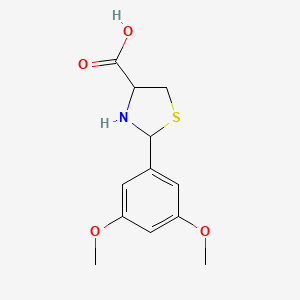

![molecular formula C14H16N6O2S B2519686 2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797288-21-1](/img/structure/B2519686.png)

2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the functionalization of imidazole and pyrimidine rings. For instance, substituted 2-sulfinylimidazoles were synthesized and investigated as potential inhibitors of gastric H+/K(+)-ATPase, with specific substitution patterns leading to increased biological activity . Additionally, the synthesis of a library of 3-sulfanylimidazopyridines was achieved through iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as a thiol surrogate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structures of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines were established based on NMR spectroscopy and confirmed by X-ray structure . This suggests that similar analytical techniques could be used to determine the molecular structure of "2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine".

Chemical Reactions Analysis

The chemical reactions involving imidazole and pyrimidine derivatives are diverse. The papers describe various reactions, such as the acid degradation of a tetrahydrocyclopent[d]imidazole derivative indicating a mechanism of action different from known H+/K(+)-ATPase inhibitors , and the regioselective sulfenylation of imidazo[1,2-a]pyridines . These reactions provide a basis for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the stability and biological activity of substituted imidazoles are influenced by their substitution patterns . The cytoprotective antiulcer activity of pyrimidine derivatives is another example of a biological property that could be relevant .

科学的研究の応用

Synthesis and Antibacterial Evaluation

Researchers have developed new heterocyclic compounds containing a sulfonamido moiety with potential applications as antibacterial agents. These compounds were synthesized by reacting a precursor with various active methylene compounds and hydrazine derivatives, resulting in pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Eight of these compounds exhibited significant antibacterial activities, highlighting their potential in medical and scientific research applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Pyrazolopyrimidines

A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moieties were synthesized and evaluated for their antimicrobial properties. Some derivatives demonstrated activity surpassing that of reference drugs, indicating their potential as antimicrobial agents. Notably, compounds with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Application in Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective effects in models of ethanol- and HCl-induced ulcers in rats, suggesting their utility in antiulcer therapies (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Serotonin 5-HT6 Receptor Antagonists

Research on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines revealed their activity as serotonin 5-HT6 receptor antagonists. The study found that derivatives with amino substituents in the 7 position showed varying degrees of activity, with certain compounds exhibiting picomolar level activity. This research contributes to the understanding of the structure-activity relationship in the development of new 5-HT6 antagonists (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

将来の方向性

作用機序

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Target of Action

The primary targets of imidazole-containing compounds can vary widely depending on the specific compound and its structure. Some imidazole derivatives have been found to have antimicrobial potential .

Mode of Action

The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

The biochemical pathways affected by imidazole-containing compounds can be diverse, depending on the specific compound and its targets. Some imidazole derivatives have been found to have anti-inflammatory and analgesic activities .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives have been found to have anti-inflammatory and analgesic activities .

特性

IUPAC Name |

4-methyl-11-(1-methylimidazol-4-yl)sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-10-5-13-15-6-11-7-19(4-3-12(11)20(13)17-10)23(21,22)14-8-18(2)9-16-14/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZRDLNAYBMWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CN(C=N4)C)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

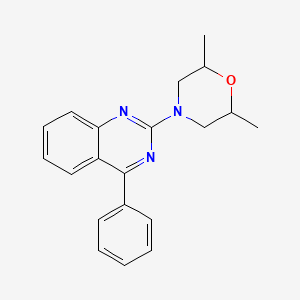

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

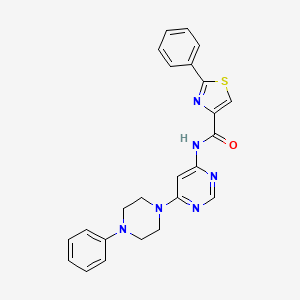

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

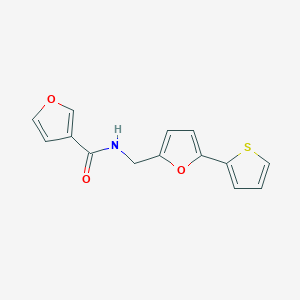

![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)

![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)

![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)